Triphosgene-13C3: Structural Dynamics, Physical Properties, and Protocols for Stable Isotope Labeling
Triphosgene-13C3: Structural Dynamics, Physical Properties, and Protocols for Stable Isotope Labeling
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
In the realm of stable isotope labeling and quantitative mass spectrometry, the synthesis of precisely labeled internal standards is a critical bottleneck. Triphosgene-13C3 (bis(trichloromethyl-13C) ester Carbonic-13C acid) serves as a highly efficient, solid-state carbonylating agent that circumvents the severe handling hazards of gaseous phosgene-13C[1]. By providing three molar equivalents of 13C-phosgene per molecule, it enables the high-yield synthesis of 13C-labeled ureas, isocyanates, and polycarbonates[1][2]. This whitepaper details the structural properties, mechanistic behavior, and self-validating experimental protocols for utilizing Triphosgene-13C3 in advanced drug development and LC-MS/MS metabolomics[3].
Chemical Structure & Molecular Characteristics
Triphosgene-13C3 is the fully 13C-isotopologue of standard triphosgene. The isotopic labeling occurs at all three carbon centers of the molecule, ensuring that any downstream cleavage or nucleophilic attack yields a cleanly labeled 13C product.
Quantitative Physical Properties
The physical profile of Triphosgene-13C3 is largely identical to its unlabeled counterpart, with the critical exception of its molecular weight, which provides a distinct M+3 mass shift [4]. This +3 Da shift is mathematically optimal for LC-MS/MS applications, as it cleanly separates the internal standard's signal from the natural isotopic envelope (M+1, M+2) of the target analyte[3].
| Property | Value / Description |
| IUPAC Name | bis(trichloro(13C)methyl) 13C-carbonate |
| CAS Number | 1173019-90-3[][6] |
| Molecular Formula | 13C3Cl6O3 (or Cl313CO13COO13CCl3)[6] |
| Molecular Weight | 299.73 g/mol [4][6] |
| Isotopic Purity | ≥ 99 atom % 13C[4] |
| Mass Shift | M+3 (relative to unlabeled triphosgene)[4] |
| Melting Point | 79 – 83 °C[4][7] |
| Boiling Point | 203 – 206 °C[4][7] |
| Physical Form | White crystalline solid[1][2] |
| Storage Temperature | 2 – 8 °C (Moisture sensitive)[4][6] |
| SMILES String | Cl(Cl)OO(Cl)Cl[4][6] |
Synthesis Pathway & Causality
Triphosgene-13C3 is synthesized via the exhaustive photochemical free-radical chlorination of Dimethyl Carbonate-13C3[2].
The Causality of the Method: Photochemical initiation (using UV light) is required to homolytically cleave diatomic chlorine gas into highly reactive chlorine radicals. These radicals systematically abstract the six hydrogen atoms from the methyl groups of Dimethyl Carbonate-13C3, replacing them with chlorine. The robust C-O-C carbonate backbone remains completely intact during this process, preserving the 13C isotopic labels at all three carbon positions.
Fig 1: Photochemical synthesis pathway of Triphosgene-13C3 from Dimethyl Carbonate-13C3.
Mechanistic Action in Carbonylation
The primary advantage of Triphosgene-13C3 is its exact stoichiometry: 1 mole of Triphosgene-13C3 yields 3 moles of active Phosgene-13C equivalents in situ[1].
When a nucleophile (such as a primary amine) attacks the central carbonyl carbon of Triphosgene-13C3, it forms a tetrahedral intermediate that rapidly collapses. This collapse ejects a trichloromethanol-13C leaving group. Because trichloromethanol is highly unstable, it spontaneously decomposes into Phosgene-13C and HCl. Consequently, the initial reaction generates one molecule of 13C-carbamoyl chloride and two molecules of Phosgene-13C, all of which continue to react with the remaining amine to form the final 13C-labeled product.
Fig 2: Mechanistic pathway of Triphosgene-13C3 reacting with amines to form 13C-isocyanates.
Self-Validating Experimental Protocol: Synthesis of 13C-Isocyanates
To ensure scientific integrity, the following protocol for synthesizing a 13C-labeled isocyanate from a primary amine incorporates causal explanations for each step and embedded validation checkpoints.
Materials Required:
-
Primary Amine (1.0 eq)
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Triphosgene-13C3 (0.35 eq) — Note: While theoretically 0.33 eq is sufficient, a slight excess ensures complete conversion[2].
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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System Preparation: Purge a dry, round-bottom flask with Argon. Causality: Triphosgene-13C3 and its intermediates are highly moisture-sensitive. Any ambient water will hydrolyze the reagent into 13CO2 and HCl, destroying the isotopic label yield[2].
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Amine Dissolution: Dissolve the primary amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic. Cooling prevents the over-reaction of the generated isocyanate with unreacted amine, which would prematurely form a 13C-labeled symmetric urea[1]. DIPEA is used to scavenge the generated HCl, preventing the amine from precipitating as an unreactive hydrochloride salt.
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Reagent Addition: Dissolve Triphosgene-13C3 (0.35 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes.
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Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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In-Process Control (IPC) Validation: Extract a 10 µL aliquot and analyze via Fourier Transform Infrared Spectroscopy (FTIR).
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Validation Check: Look for the disappearance of the N-H stretching bands (3300–3500 cm⁻¹) and the appearance of a strong, sharp asymmetric stretching peak at ~2250–2270 cm⁻¹ . Because of the 13C label, the reduced mass of the N=C=O bond increases slightly, which may shift the peak 10–20 cm⁻¹ lower than an unlabeled standard, confirming the incorporation of the heavy isotope.
-
-
Quenching & Workup: Once complete, quench the reaction by passing the effluent gas through a 1M NaOH trap to neutralize any unreacted phosgene-13C. Wash the organic layer with cold 0.1M HCl, followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
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Final Mass Spectrometry Validation: Analyze the purified product via LC-MS.
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Validation Check: The intact mass must show an exact M+3.010 Da shift compared to the theoretical mass of the 12C equivalent, confirming 100% isotopic purity[4].
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Safety and Handling Standards
Triphosgene-13C3, while safer than gaseous phosgene, remains a highly hazardous substance.
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Hazard Classifications: Acute Toxicity 2 (Inhalation), Eye Damage 1, Skin Corrosion 1B[4][8].
-
H-Codes: H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled)[8].
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PPE & Engineering Controls: Must be handled exclusively inside a certified chemical fume hood. Required PPE includes Type P3 (EN 143) respirator cartridges, heavy-duty nitrile gloves, and a face shield[4][8].
-
Decontamination: Any spills or glassware must be quenched with a weak aqueous base (e.g., dilute ammonia or sodium carbonate) to safely hydrolyze residual triphosgene into benign carbonates and chloride salts.
References
- CAS 1173019-90-3 Triphosgene-[13C3] - Isotope Source: BOC Sciences URL
- Triphosgene-13C3 Source: Amerigo Scientific URL
- US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL
- Triphosgene-13C3 13C 99atom 1173019-90-3 Source: Sigma-Aldrich URL
- Triphosgene-13C3 | 1173019-90-3 Source: ChemicalBook URL
- Application of Triphosgene in Organic Synthesis Source: Suzhou Highfine Biotech URL
- Triphosgene | 32315-10-9 Source: ChemicalBook URL
- Introduction - JG Knight Source: Thieme Connect URL
- Triphosgene-13C3 13C 99atom 1173019-90-3 (Safety Data)
Sources
- 1. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 2. Triphosgene | 32315-10-9 [chemicalbook.com]
- 3. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]
- 4. Triphosgene-13C3 13C 99atom 1173019-90-3 [sigmaaldrich.com]
- 6. Triphosgene-13C3 - Amerigo Scientific [amerigoscientific.com]
- 7. Triphosgene-13C3 | 1173019-90-3 [chemicalbook.com]
- 8. 三光气-13C3 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]
